molecular formula C8H8N2O2 B6164307 6-cyclopropylpyridazine-3-carboxylic acid CAS No. 2444578-01-0

6-cyclopropylpyridazine-3-carboxylic acid

Cat. No.: B6164307
CAS No.: 2444578-01-0
M. Wt: 164.16 g/mol
InChI Key: BNJYZDKEZYKHLN-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridazine-3-carboxylic acid (CAS: 1178768-37-0) is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropylamino group at position 6 and a carboxylic acid moiety at position 2. This compound is primarily utilized in medicinal chemistry and pharmaceutical research as a key intermediate for developing bioactive molecules, particularly in enzyme inhibition studies and drug discovery . Its synthesis typically involves nucleophilic substitution reactions starting from 6-chloropyridazine-3-carboxylate derivatives followed by hydrolysis .

Properties

CAS No.

2444578-01-0

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-cyclopropylpyridazine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12)

InChI Key

BNJYZDKEZYKHLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropylpyridazine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropyl hydrazine with a suitable dicarbonyl compound can lead to the formation of the pyridazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-cyclopropylpyridazine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-cyclopropylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table compares the structural features and physicochemical properties of 6-cyclopropylpyridazine-3-carboxylic acid with related pyridazine and pyridine derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Applications
This compound 1178768-37-0 C₈H₉N₃O₂ 6-cyclopropylamino, 3-carboxylic acid Medicinal chemistry, enzyme inhibition
6-Chloropyridazine-3-carboxylic acid 20375-65-9 C₅H₃ClN₂O₂ 6-chloro, 3-carboxylic acid Intermediate for further functionalization
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate 851169-06-7 C₁₀H₁₃N₃O₂ 6-cyclopropylamino, 3-ethyl ester Synthetic precursor for hydrolysis to carboxylic acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 2-chloro, 6-methyl, 4-carboxylic acid Unspecified pharmaceutical uses
6-Hydrazinenicotinic acid - C₆H₆N₄O₂ 6-hydrazine, 3-carboxylic acid Intermediate for BOC-protected derivatives

Key Observations :

  • The carboxylic acid moiety enables hydrogen bonding and salt bridge formation, critical for interactions with biological targets such as enzymes .
This compound

Step 1: Methyl 6-chloro-3-pyridazinecarboxylate reacts with cyclopropylamine via nucleophilic substitution to form ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate .

Step 2 : Hydrolysis of the ethyl ester under acidic or basic conditions yields the carboxylic acid derivative .

Functional Advantages :

  • The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, a common issue with larger alkyl chains .

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